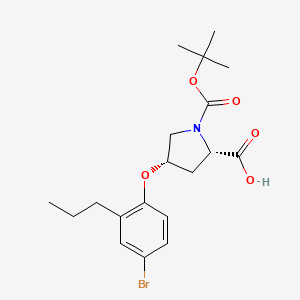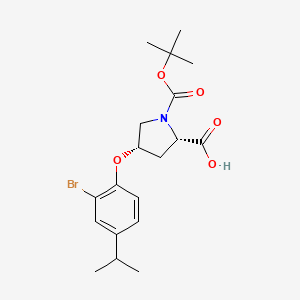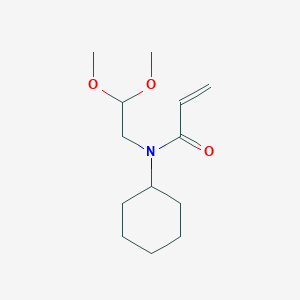
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone
Vue d'ensemble
Description
“1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” consists of a four-membered azetidine ring with a hydroxymethyl group at the 3-position and an ethanone group at the 1-position .Physical And Chemical Properties Analysis
The boiling point of “1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” is predicted to be 281.8±13.0 °C . The compound has a predicted density of 1.154±0.06 g/cm3 . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Pharmacology
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone: has garnered attention in pharmacology due to its potential therapeutic applications. It’s being explored for its antimicrobial properties and as a building block for synthesizing various pharmacologically active molecules. Its structure allows for the creation of compounds that could be used in the development of new medications .
Material Science
In material science, this compound serves as a precursor in the synthesis of polymers and resins. Its reactive hydroxymethyl group can initiate polymerization processes, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives .
Chemical Synthesis
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone: is a valuable intermediate in organic synthesis. It’s used to introduce the azetidine moiety into larger molecules, which is particularly useful in the synthesis of complex, nitrogen-containing compounds found in many pharmaceuticals .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments like NMR and HPLC, ensuring accurate measurement and analysis in various research settings .
Biochemistry
In biochemistry, 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone is used in the study of enzymatic reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the function of enzymes and the biochemistry of living organisms .
Industrial Applications
While primarily used in research, there’s potential for industrial applications of this compound in the production of fine chemicals. Its versatility could lead to its use in the synthesis of dyes, fragrances, and other specialty chemicals .
Mécanisme D'action
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(9)7-2-6(3-7)4-8/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINXUALDMMDUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)




![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)






